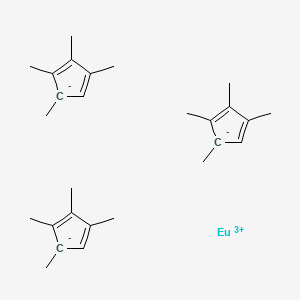
Tris(tetramethylcyclopentadienyl)europium(III)
Übersicht
Beschreibung
Tris(tetramethylcyclopentadienyl)europium(III) is a compound with the empirical formula C27H39Eu . It is a transition metal catalyst and is often used in research . The atomic number of the base material, europium, is 63 .
Molecular Structure Analysis
The molecular weight of Tris(tetramethylcyclopentadienyl)europium(III) is 515.56 . The SMILES string representation of the molecule is [Eu].C[C]1[CH]CC[C]1C.C[C]2[CH]CC[C]2C.C[C]3[CH]CC[C]3C .Chemical Reactions Analysis
Tris(tetramethylcyclopentadienyl)europium(III) is used as a reactant for the synthesis of a mini-fullerene type zintl anion containing a lanthanide ion .Wissenschaftliche Forschungsanwendungen
Luminescence and Optical Applications
Luminescence Properties : Europium(III) complexes are known for their strong luminescence. Studies on various europium(III) complexes have shown their potential in optical applications due to their narrow emission bands, particularly in the red spectral region. These properties make them useful as optical sources and for fluorescence applications in various media (Binnemans, 2015).
Light-Emitting Electroluminescence Devices : Novel europium(III) complexes have been synthesized and used in electroluminescence devices. These complexes integrate light-emitting center, hole-transporting, and electron-transporting fragments in a single molecule, demonstrating potential in creating efficient and bright red light-emitting devices (Sun et al., 2003).
Photovoltaic and Memory Device Applications
Organic Photovoltaic Devices : Europium(III) complexes have been used as electron-acceptor and electron-transport layers in organic photovoltaic devices. These complexes have shown improved power conversion efficiency under UV light illumination, suggesting their potential in enhancing photovoltaic performances (Li Zhang et al., 2007).
Organic Electrical Bistable Memory Devices : A soluble dendrimers europium(III) complex has been synthesized and applied in organic electrical bistable memory devices. These devices have shown excellent stability and high-density memory capabilities, indicating the potential use of europium(III) complexes in non-volatile memory devices (Binbin Wang et al., 2008).
Luminescence in Host Materials
- Luminescence in Sol-Gel Derived Host Materials : Europium(III) complexes have been introduced into silica gel by the sol-gel method. These complexes have shown notably higher quantum efficiencies and absorption and spontaneous-emission cross-sections than EuCl3 in both solution and solid state, making them suitable for luminescence applications in solid-state matrices (Matthews & Knobbe, 1993).
Safety and Hazards
Tris(tetramethylcyclopentadienyl)europium(III) is classified as a flammable solid hazardous material . The safety information indicates a danger signal word and hazard statements H228 . Precautionary statements include P210 . Personal protective equipment recommended includes a dust mask type N95 (US), eyeshields, and gloves .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWCMVCXVVBIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Eu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584094 | |
| Record name | Europium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308847-87-2 | |
| Record name | Europium(3+) tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




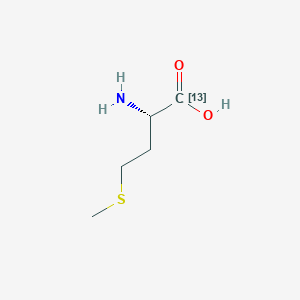
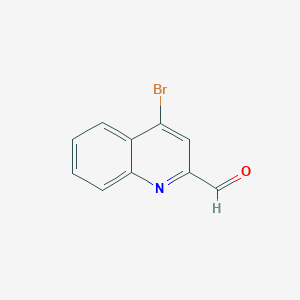
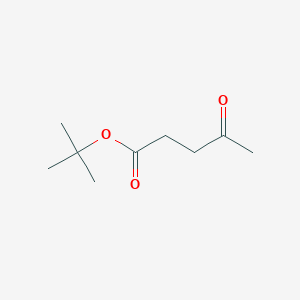

![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)


![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)
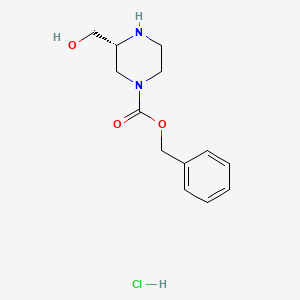

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)

